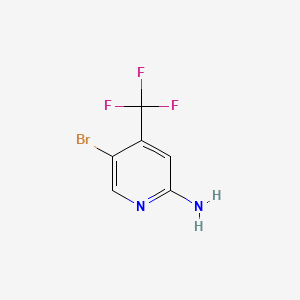

5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Cat. No. B576782

Key on ui cas rn:

944401-56-3

M. Wt: 241.011

InChI Key: AEWYLVDLWQPJGW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09181215B2

Procedure details

Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and rubber septum with 112.14 g (0.63 mol) of N-bromosuccinimide (NBS) and 645 g (725 mL) of tetrahydrofuran. Stir and cool the slurry to −5±3° C. Charge a nitrogen-flushed 1 L round bottom 4-neck flask that equipped with a thermocouple, mechanical stirrer and nitrogen inlet/outlet with 97.26 g (0.6 mol) of 2-amino-4-(trifluoromethyl)pyridine, 4b and 511 g (575 mL) of tetrahydrofuran. Stir to dissolve the 4b. Transfer the 4b solution to the addition funnel on the reactor and add the solution to the NBS slurry over 2 h maintaining an internal temperature of 0±3° C. throughout the addition. Rinse the 1 L flask and addition funnel with 44 g (50 mL) of tetrahydrofuran and add the wash to the reaction mixture. Warm the solution to 20±3° C. over 30 minutes. Check for completeness of the reaction. Quench by charging a solution of 24.6 g of sodium thiosulfate pentahydrate dissolved in 475 mL of water over 10 minutes, maintaining a batch temperature of 20±3° C. throughout the addition. Stir for 1 h after the quench. Concentrate (internal temp=25° C., 50 mbar) to remove tetrahydrofuran. Add 379 g (500 mL) of tert-butyl methyl ether. Stir and warm the resulting solution/suspension to 30±3° C. and stir for 15 minutes. Separate the phases. Wash the extract four times with a solution of 32 g of sodium chloride dissolved in 768 g (768 mL) of water (4×200 mL per wash), separating the phases after each wash. Finally, wash the extract with 150 g (150 mL) of water. Separate the phases. Charge 152 g (200 mL) of tert-butyl methyl ether. Partially concentrate (57±3° C.) to a volume of 350 mL. Cool to 50° C. and add 265 g (350 mL) of tert-butyl methyl ether. Resume the concentration (57±3° C.) until a batch volume of 350 mL is reached. Cool to 50° C. and add 265 g (350 mL) of tert-butyl methyl ether. Again, resume the concentration (57±3° C.) until a batch volume of 350 mL is reached. Cool to 50° C. and add 103 g (150 mL) of tert-butyl methyl ether to raise the batch volume to 500 mL. Charge 1026 g (1500 mL) of heptane over 15 minutes maintaining 45±3° C. throughout the addition. Slowly increase the vacuum and concentrate (internal temp=40° C. to 50° C.) to a batch volume of 1000 mL. Release the vacuum and seed the batch. Resume the distillation, further increase the vacuum (slowly) and concentrate (internal temp=25° C. to 40° C.) to a batch volume of 500 mL. Stir the resulting suspension at 0° C. for 30 min. Filter the solids. Wash the filter cake with 68 g (100 mL) of cold (0° C.) heptane (containing 30 ppm Octastat). Dry the solids (40° C., 50 mbar) for 16 h to afford 109.8 g (78.0% yield) 4a as an orange solid.

[Compound]

Name

4b

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

4b

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

4b

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

[Br:1]N1C(=O)CCC1=O.[NH2:9][C:10]1[CH:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:12][N:11]=1>O1CCCC1>[Br:1][C:13]1[C:14]([C:16]([F:17])([F:19])[F:18])=[CH:15][C:10]([NH2:9])=[N:11][CH:12]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

112.14 g

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

97.26 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=CC(=C1)C(F)(F)F

|

[Compound]

|

Name

|

4b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

575 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

[Compound]

|

Name

|

4b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

4b

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

725 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-5 (± 3) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge a nitrogen-

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed 3 L reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge a nitrogen-

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

flushed 1 L round bottom 4-neck flask

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining an internal temperature of 0±3° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

throughout the addition

|

WASH

|

Type

|

WASH

|

|

Details

|

Rinse

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the 1 L flask and addition funnel with 44 g (50 mL) of tetrahydrofuran

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add the

|

WASH

|

Type

|

WASH

|

|

Details

|

wash to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Warm the solution to 20±3° C. over 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Check for completeness of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Quench

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 475 mL of water over 10 minutes

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining a batch temperature of 20±3° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

throughout the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir for 1 h after the quench

|

|

Duration

|

1 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrate (internal temp=25° C., 50 mbar)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove tetrahydrofuran

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add 379 g (500 mL) of tert-butyl methyl ether

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warm the resulting solution/suspension to 30±3° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 15 minutes

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the phases

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract four times with a solution of 32 g of sodium chloride

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 768 g (768 mL) of water (4×200 mL per wash)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating the phases after each wash

|

WASH

|

Type

|

WASH

|

|

Details

|

Finally, wash the

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract with 150 g (150 mL) of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate the phases

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge 152 g (200 mL) of tert-butyl methyl ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Partially concentrate (57±3° C.) to a volume of 350 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add 265 g (350 mL) of tert-butyl methyl ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the concentration (57±3° C.) until a batch volume of 350 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add 265 g (350 mL) of tert-butyl methyl ether

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the concentration (57±3° C.) until a batch volume of 350 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool to 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add 103 g (150 mL) of tert-butyl methyl ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to raise the batch volume to 500 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Charge 1026 g (1500 mL) of heptane over 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining 45±3° C. throughout the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Slowly increase the vacuum

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate (internal temp=40° C. to 50° C.) to a batch volume of 1000 mL

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

further increase the vacuum (slowly) and

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate (internal temp=25° C. to 40° C.) to a batch volume of 500 mL

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stir the resulting suspension at 0° C. for 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter the solids

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the filter cake with 68 g (100 mL) of cold (0° C.) heptane (containing 30 ppm Octastat)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dry the solids (40° C., 50 mbar) for 16 h

|

|

Duration

|

16 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C(=CC(=NC1)N)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 109.8 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 75.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |